(1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-imine
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Overview
Description
(1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-imine is an organic compound characterized by the presence of a methoxyethyl group, a phenyl group, and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-imine typically involves the condensation of 2-methoxyethylamine with cinnamaldehyde. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
Cinnamaldehyde+2-Methoxyethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-imine serves as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and other organic frameworks.
Biology and Medicine
The compound’s imine group is of interest in medicinal chemistry for the development of potential therapeutic agents. Imine-containing compounds have been studied for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore the biological activity of this compound and its derivatives.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, polymers, and other materials. Its chemical properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which (1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-imine exerts its effects depends on its specific application. In biological systems, the imine group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-nitrile: Similar structure but with a nitrile group instead of an imine.
(1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-oxime: Similar structure but with an oxime group instead of an imine.
Uniqueness
The presence of the imine group in (1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-imine imparts unique reactivity compared to its amine, nitrile, and oxime analogs. This reactivity makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-phenylprop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMAEWPTBHTNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=CC=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00815414 |
Source
|
Record name | (1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00815414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61660-22-8 |
Source
|
Record name | (1E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00815414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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